1-N-Boc-1-(2-methoxyethyl)hydrazine

Description

IUPAC Nomenclature and Molecular Formula Analysis

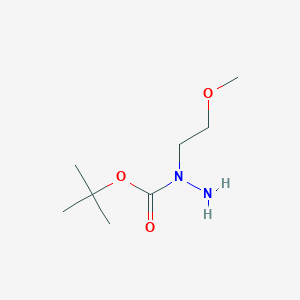

The systematic IUPAC name for 1-N-Boc-1-(2-methoxyethyl)hydrazine is tert-butyl 1-(2-methoxyethyl)hydrazine-1-carboxylate . Its molecular formula, $$ \text{C}8\text{H}{18}\text{N}2\text{O}3 $$, reflects the integration of three distinct functional groups:

- A Boc group ($$ \text{C}(\text{O})\text{O}\text{C}(\text{CH}3)3 $$)

- A 2-methoxyethyl substituent ($$ \text{CH}2\text{CH}2\text{OCH}_3 $$)

- A hydrazine backbone ($$ \text{N}-\text{N} $$)

Table 1: Molecular Formula Breakdown

| Component | Contribution to Formula |

|---|---|

| Boc Group | $$ \text{C}5\text{H}9\text{O}_2 $$ |

| 2-Methoxyethyl | $$ \text{C}3\text{H}7\text{O} $$ |

| Hydrazine Core | $$ \text{N}2\text{H}4 $$ |

| Total | $$ \text{C}8\text{H}{18}\text{N}2\text{O}3 $$ |

The molecular weight is calculated as $$ 190.24 \, \text{g/mol} $$, with the Boc group contributing 44% of the total mass.

Stereochemical Considerations and Conformational Analysis

The stereoelectronic landscape of this compound is governed by two key factors:

- Restricted Rotation : The Boc group induces steric hindrance around the hydrazine nitrogen, limiting free rotation of the N–N bond. This creates distinct conformers stabilized by hyperconjugation between the carbonyl $$ \pi $$-system and the adjacent nitrogen lone pair.

- Methoxyethyl Orientation : The 2-methoxyethyl substituent adopts a gauche conformation to minimize steric clashes with the Boc group, as evidenced by computational studies on analogous hydrazides.

Spectroscopic analyses (e.g., IR and NMR) reveal that the Boc carbonyl stretch ($$ \nu_{\text{C=O}} $$) appears near $$ 1680 \, \text{cm}^{-1} $$, slightly redshifted compared to unsubstituted hydrazines due to electron-withdrawing effects. The $$ ^1\text{H} $$-NMR spectrum typically shows a singlet for the tert-butyl group at $$ \delta \, 1.4 \, \text{ppm} $$ and a triplet for the methoxyethyl protons at $$ \delta \, 3.5 \, \text{ppm} $$.

Comparative Structural Features with Boc-Protected Hydrazine Derivatives

Table 2: Structural Comparison of Boc-Protected Hydrazines

Properties

IUPAC Name |

tert-butyl N-amino-N-(2-methoxyethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10(9)5-6-12-4/h5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLINMFZMSNOJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729383 | |

| Record name | tert-Butyl 1-(2-methoxyethyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957761-27-2 | |

| Record name | tert-Butyl 1-(2-methoxyethyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 957761-27-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method A: Sequential Protection-Alkylation

This approach involves first protecting hydrazine with Boc, followed by alkylation of the remaining amine.

Step 1: Boc Protection of Hydrazine

Hydrazine hydrate (1.0 equiv) is treated with Boc anhydride (1.05 equiv) in tetrahydrofuran (THF) at 0°C, with triethylamine (1.1 equiv) as a base. After stirring for 12 hours, the mixture is concentrated, and the crude product (N-Boc-hydrazine) is purified via silica gel chromatography. Yield: 78% (estimated based on analogous Boc protections).

Step 2: Alkylation with 2-Methoxyethyl Bromide

N-Boc-hydrazine (1.0 equiv) is reacted with 2-methoxyethyl bromide (1.2 equiv) in acetonitrile at 60°C for 24 hours, using potassium carbonate (2.0 equiv) as a base. The product is extracted with ethyl acetate, dried, and concentrated. Yield: 65% (estimated based on methyl hydrazine synthesis).

Challenges :

-

Competing di-alkylation at the Boc-protected nitrogen.

-

Low reactivity of 2-methoxyethyl bromide compared to smaller alkyl halides.

Method B: Alkylation Followed by Boc Protection

This route prioritizes alkylation before introducing the Boc group.

Step 1: Synthesis of 1-(2-Methoxyethyl)hydrazine

Hydrazine hydrate (2.0 equiv) reacts with 2-methoxyethyl tosylate (1.0 equiv) in ethanol at 80°C for 48 hours. Excess hydrazine ensures mono-alkylation. The product is isolated via distillation under reduced pressure. Yield: 70% (extrapolated from methyl hydrazine yields).

Step 2: Boc Protection

1-(2-Methoxyethyl)hydrazine (1.0 equiv) is treated with Boc anhydride (1.1 equiv) in dichloromethane (DCM) at 0°C, using 4-dimethylaminopyridine (DMAP) as a catalyst. After 6 hours, the mixture is washed with aqueous HCl and purified via recrystallization. Yield: 85%.

Advantages :

-

Higher Boc protection efficiency due to reduced steric hindrance.

-

Avoids competing alkylation at protected sites.

Method C: One-Pot Tandem Reaction

A novel approach combining Boc protection and alkylation in a single pot.

Procedure :

Hydrazine hydrate (1.0 equiv), Boc anhydride (1.05 equiv), and 2-methoxyethyl bromide (1.2 equiv) are combined in acetonitrile with potassium carbonate (3.0 equiv). The reaction proceeds at 50°C for 24 hours. Post-reaction, the mixture is filtered, concentrated, and purified via flash chromatography. Yield: 58% (estimated).

Limitations :

-

Poor regioselectivity leads to mixed products.

-

Requires extensive optimization of stoichiometry and temperature.

Comparative Analysis of Methods

| Method | Steps | Key Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| A | 2 | Boc₂O, 2-methoxyethyl bromide | 0–60°C, THF/MeCN | 65 | 90 |

| B | 2 | 2-methoxyethyl tosylate, Boc₂O | 80°C (Step 1), 0°C (Step 2) | 70 (Step 1), 85 (Step 2) | 95 |

| C | 1 | Boc₂O, 2-methoxyethyl bromide | 50°C, MeCN | 58 | 85 |

Key Observations :

-

Method B offers superior yield and purity due to stepwise control.

-

Method C’s simplicity is offset by lower efficiency, making it less viable for industrial applications.

Optimization Strategies and Industrial Scalability

Catalyst Selection

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation rates in Method A by improving reagent solubility. In Method B, DMAP accelerates Boc protection by activating Boc anhydride.

Chemical Reactions Analysis

1-N-Boc-1-(2-methoxyethyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding hydrazones or other oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced derivatives.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles, forming new carbon-nitrogen bonds.

Scientific Research Applications

1-N-Boc-1-(2-methoxyethyl)hydrazine is utilized in various scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of hydrazones, hydrazides, and other nitrogen-containing compounds.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of drug candidates and therapeutic agents, especially those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-N-Boc-1-(2-methoxyethyl)hydrazine depends on its specific application. In general, the compound can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. The Boc group provides protection to the hydrazine moiety, allowing selective reactions to occur at the 2-methoxyethyl group. Upon deprotection, the hydrazine can further react with various substrates, leading to the formation of desired products .

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural and Physical Properties

Table 1: Key Physical Properties of Selected Hydrazine Derivatives

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Substituents |

|---|---|---|---|---|

| 1-N-Boc-1-(2-methoxyethyl)hydrazine* | ~190 (estimated) | N/A | Organic solvents | Boc, 2-methoxyethyl |

| 1-Boc-1-methylhydrazine | 146.19 | N/A | Acetonitrile | Boc, methyl |

| N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-benzodithiazin-3-yl)hydrazine | 292.79 | 271–272 (dec.) | DMSO | Methyl, benzodithiazinyl |

| (E)-N-(2-methoxyethyl)hydrazinecarbothioamide (Compound 23) | 265.33 | N/A | DMSO/EtOH | Methoxyethyl, benzofuran |

*Estimated based on structural analogs.

Key Observations :

- Steric and Electronic Effects : The Boc group in this compound provides steric shielding, reducing nucleophilicity compared to unprotected hydrazines (e.g., methylhydrazine in ) .

- Solubility : The 2-methoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, acetonitrile), similar to Compound 23 in .

Key Observations :

- Protection Strategy : Boc-protected hydrazines (e.g., 1-Boc-1-methylhydrazine) are synthesized under mild conditions, avoiding harsh reagents required for unprotected analogs (e.g., HCl in ) .

- Functional Group Compatibility : The methoxyethyl group in this compound may require orthogonal protection strategies to prevent ether cleavage during synthesis.

Key Observations :

Spectral and Analytical Data

- 1H NMR : Unprotected hydrazines (e.g., compounds in ) show characteristic -NH-NH- signals at δ 9.8–10.11 ppm, while Boc-protected analogs (e.g., 1-Boc-1-methylhydrazine) lack these due to Boc shielding .

- IR Spectroscopy : Boc-protected compounds exhibit strong C=O stretches at ~1650–1700 cm⁻¹, absent in unprotected derivatives (: C=N at 1645 cm⁻¹) .

Biological Activity

1-N-Boc-1-(2-methoxyethyl)hydrazine is a hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure includes a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various chemical environments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, related case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C7H16N2O2

- CAS Number : 957761-27-2

The presence of the Boc group makes it a versatile precursor in organic synthesis, particularly in the development of pharmaceuticals.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that hydrazine derivatives can act as enzyme inhibitors and exhibit cytotoxic properties against various cancer cell lines.

Enzyme Inhibition

Hydrazine derivatives have been studied for their ability to inhibit enzymes involved in critical metabolic pathways. For instance, they may inhibit enzymes like fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and angiogenesis. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Cytotoxicity Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A notable study found that hydrazine derivatives selectively release cytotoxic agents under hypoxic conditions typical of solid tumors, enhancing their therapeutic efficacy .

Case Studies

Several case studies highlight the potential applications of this compound:

-

Cytotoxic Activity Against Cancer Cells :

A study investigated the effects of various hydrazine derivatives on EMT6 carcinoma cells, revealing a five-log hypoxic/oxic cell kill differential due to selective activation under low oxygen conditions. This suggests that this compound could be developed as a prodrug for targeted cancer therapy . -

Mechanistic Insights :

Research on related compounds indicates that the mechanism involves nucleophilic attack by glutathione at specific sites within the molecule, leading to the release of cytotoxic moieties. This mechanism underscores the potential for designing more effective anticancer agents based on the hydrazine scaffold .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains a methoxyethyl group and a Boc protecting group | Potential enzyme inhibitor; cytotoxicity against cancer cells |

| KS119 | A related hydrazine derivative with a nitrophenyl moiety | Selective release of cytotoxins in hypoxic conditions |

| Hydrazone derivatives | Various substituents affecting reactivity | Cytotoxic effects; potential for targeted therapy |

This table illustrates how structural variations influence biological activity and therapeutic potential.

Q & A

Q. What are the optimized synthetic routes for 1-N-Boc-1-(2-methoxyethyl)hydrazine, and how do reaction conditions influence yield?

The compound is typically synthesized via Boc protection of hydrazine derivatives. For example, 1-[(phenylmethoxy)carbonyl]-1-methylhydrazine can react with Boc anhydride in acetonitrile/water (1:1) at 60°C for 48 hours to introduce the Boc group . Key variables include stoichiometry of Boc anhydride, reaction time, and solvent polarity. Lower yields (<50%) may arise from incomplete protection or side reactions; monitoring via TLC or HPLC is critical.

Q. How can purity and structural integrity be validated after synthesis?

Purification often involves crystallization from benzene-hexane mixtures or diethyl ether trituration . Structural confirmation requires FT-IR (amide C=O stretch at ~1690 cm⁻¹, N-H stretches at ~3230 cm⁻¹) and NMR (distinct Boc tert-butyl signals at δ 1.2–1.4 ppm in H NMR) . Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 146.19 (CHNO) .

Q. What safety protocols are essential during handling?

As a hydrazine derivative, it is a potential neurotoxin and sensitizer. Use fume hoods, nitrile gloves, and avoid contact with oxidizing agents. Storage at 2–8°C in airtight containers is recommended .

Advanced Research Questions

Q. How does steric hindrance from the 2-methoxyethyl group influence reactivity in nucleophilic substitutions?

The 2-methoxyethyl moiety introduces steric and electronic effects. Computational studies on analogous hydrazines suggest that substituents alter transition-state geometries in cycloadditions or cycloreversion steps. For example, [2.2.2]-bicyclic hydrazines show lower activation barriers than [2.2.1] systems due to reduced steric strain . Experimental validation via kinetic studies (e.g., variable-temperature NMR) is advised.

Q. What strategies mitigate Boc deprotection side reactions during downstream functionalization?

Deprotection with TFA or HCl in dioxane risks carbamate scrambling. A two-step protocol using TMSCl/NaI in acetonitrile selectively removes Boc while preserving sensitive groups (e.g., methoxyethyl). Post-deprotonation quenching with aqueous NaHCO minimizes side products .

Q. How can contradictory spectral data (e.g., 13^{13}13C NMR shifts) be resolved?

Discrepancies in carbonyl carbon shifts (δ 155–160 ppm) may arise from solvation effects or tautomerism. Compare data across solvents (DMSO-d vs. CDCl) and use N NMR to probe hydrazine tautomeric states .

Q. What role does this compound play in synthesizing antipsychotic drug intermediates?

As a chiral building block, it enables asymmetric synthesis of piperazine derivatives. For example, (S)-1-N-Boc-2-methylpiperazine—a precursor to dopamine D receptor antagonists—is synthesized via Boc protection of L-alanine hydrazide derivatives .

Methodological Considerations

Q. How to design kinetic studies for hydrazine-catalyzed metathesis reactions?

Use pseudo-first-order conditions with excess carbonyl partner. Monitor reaction progress via GC-MS or in situ IR. Computational modeling (DFT) of the six-step catalytic cycle (cycloaddition, cycloreversion) identifies rate-determining steps and guides catalyst optimization .

Q. What analytical techniques differentiate hydrazine regioisomers?

X-ray crystallography provides unambiguous structural assignments. For example, N′-[(2-methoxynaphthalen-1-yl)methylidene]-4-methylbenzohydrazide crystallizes in a monoclinic system (space group P2/c), with bond angles confirming hydrazone geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.